![molecular formula C16H22ClNO2 B15062435 7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B15062435.png)
7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride is a synthetic compound that belongs to the class of spirocyclic piperidines These compounds are characterized by their unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction might start with a chroman derivative and a piperidine derivative, followed by a cyclization reaction to form the spirocyclic structure
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Spiro[chroman-2,4’-piperidin]-4-one: Lacks the isopropyl group, which may affect its biological activity.
Spiro[chroman-2,4’-piperidin]-4-one hydrochloride: Similar structure but without the isopropyl group.
7-Isopropylspiro[chroman-2,4’-piperidin]-4-one: Similar structure but without the hydrochloride group.
Uniqueness: The presence of the isopropyl group and the hydrochloride salt form in 7-Isopropylspiro[chroman-2,4’-piperidin]-4-one hydrochloride may enhance its solubility, stability, and biological activity compared to similar compounds.
特性
分子式 |
C16H22ClNO2 |
|---|---|
分子量 |
295.80 g/mol |
IUPAC名 |
7-propan-2-ylspiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-11(2)12-3-4-13-14(18)10-16(19-15(13)9-12)5-7-17-8-6-16;/h3-4,9,11,17H,5-8,10H2,1-2H3;1H |
InChIキー |
FGDLCGRYGIMIMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)CC3(O2)CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)

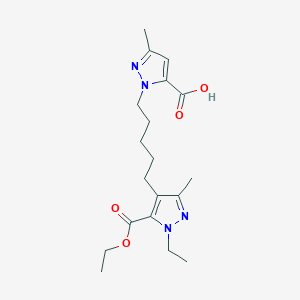
![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate](/img/structure/B15062378.png)
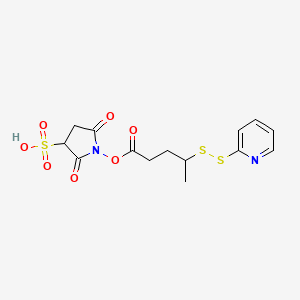
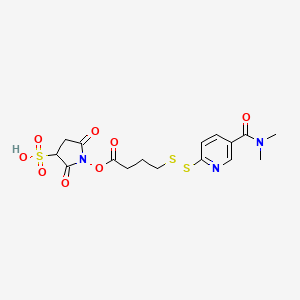

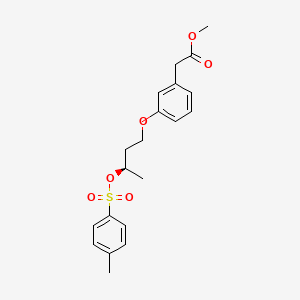

![[(2R,4aR,7aS)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B15062399.png)
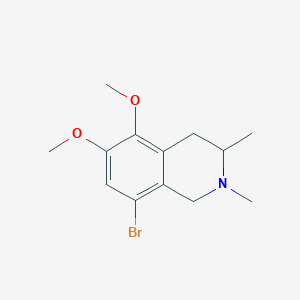
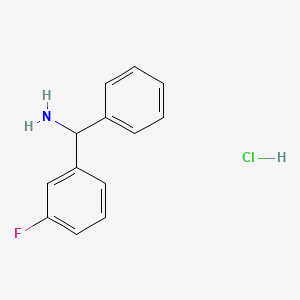
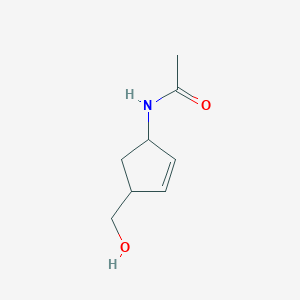
![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B15062421.png)
